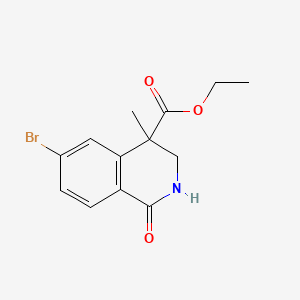
Ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate typically involves the bromination of a precursor isoquinoline compound followed by esterification. One common method involves the reaction of 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
Ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-3-carboxylate
- Ethyl 6-chloro-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate
- Ethyl 6-fluoro-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate
Uniqueness
Ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H14BrNO3 |
|---|---|
Molecular Weight |
312.16 g/mol |
IUPAC Name |
ethyl 6-bromo-4-methyl-1-oxo-2,3-dihydroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C13H14BrNO3/c1-3-18-12(17)13(2)7-15-11(16)9-5-4-8(14)6-10(9)13/h4-6H,3,7H2,1-2H3,(H,15,16) |
InChI Key |
GKXHSULHFOFQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CNC(=O)C2=C1C=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S)-2-hydroxy-2-[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate](/img/structure/B13903263.png)
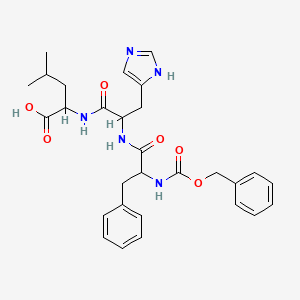
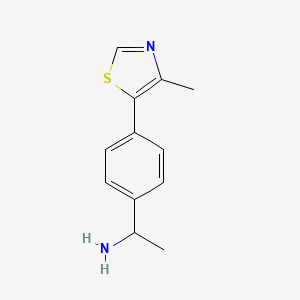
![Tert-butyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate](/img/structure/B13903282.png)
![2-Chloro-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B13903289.png)
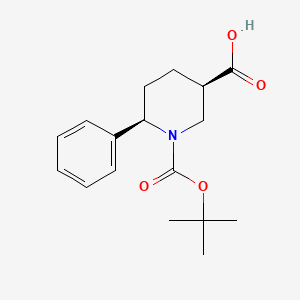

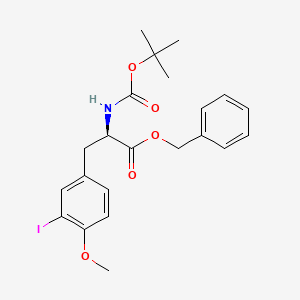
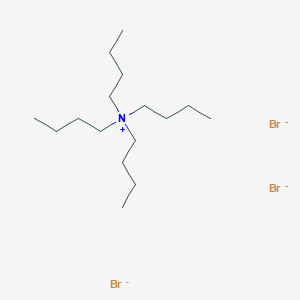
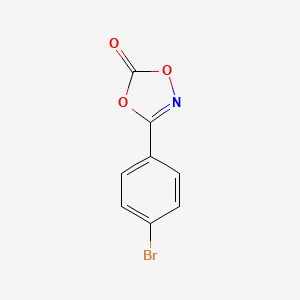
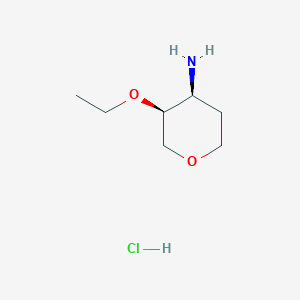
![Sodium 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13903331.png)

![3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13903339.png)
